N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered interest due to its multifaceted applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps:
Formation of the Pyrazolopyrimidine Core: : This step typically involves the cyclization of appropriate precursor molecules under controlled conditions, often using a combination of catalysts and solvents to facilitate the reaction.
Addition of the Piperidine Group: : The piperidine ring is introduced through nucleophilic substitution reactions, where the core structure reacts with a piperidine-containing reagent.
Incorporation of the Methylthio Group: : Thiolation reactions are employed to attach the methylthio group to the core structure.
Attachment of the Furan-2-Carboxamide Group: : This final step involves the amide bond formation between the ethyl group on the core and furan-2-carboxylic acid derivatives, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process is streamlined to optimize yield and cost-effectiveness. Automated reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography are employed. The reaction conditions are finely tuned to maximize the efficiency and minimize impurities.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation at the methylthio group, potentially forming sulfoxides or sulfones under appropriate conditions.
Reduction: : Reduction reactions can target the pyrazolopyrimidine core or the furan group, altering the electronic properties and reactivity.
Substitution: : The piperidine group can participate in substitution reactions, where nucleophiles replace the piperidine under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: : Halogenated compounds, nucleophiles like amines or thiols
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxides or sulfones from the methylthio group.
Reduction: : Various reduced forms of the pyrazolopyrimidine or furan rings.
Substitution: : Modified derivatives with different substituents replacing the piperidine group.
Scientific Research Applications
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is valuable in several research domains:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: : Investigated for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action is multifaceted:
Molecular Targets: : It may interact with specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: : The exact pathways can vary, but it often involves modulation of signal transduction pathways, influencing cellular behavior and responses.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Pyrazolopyrimidines: : Differ in the substituents attached to the core structure.
Piperidine Derivatives: : Vary in the additional groups attached to the piperidine ring.
Furan Carboxamides: : Differ in the nature of the groups attached to the furan ring.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-27-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-26-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMFKYNDUBPHCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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